1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile
Description
1-[(4-tert-Butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile (CAS: 439108-70-0) is a substituted imidazole derivative with the molecular formula C₁₆H₁₆N₄ and a molar mass of 264.33 g/mol . Its structure features a 1H-imidazole core substituted with two cyano (-C≡N) groups at positions 4 and 3. This compound is part of a broader class of high-nitrogen heterocycles valued for applications in energetic materials, pharmaceuticals, and coordination chemistry due to their stability and tunable electronic properties.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-16(2,3)13-6-4-12(5-7-13)10-20-11-19-14(8-17)15(20)9-18/h4-7,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLJIRBIVUBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of 4-tert-butylbenzyl chloride with imidazole-4,5-dicarbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides or other substituted imidazole derivatives.
Scientific Research Applications
1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile with analogous imidazole derivatives, focusing on structural features, thermal stability, synthetic routes, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Azo- and hydrazine-bridged derivatives (TCAD and cocrystal) exhibit extended conjugation, enhancing thermal stability and energetic performance .
Thermal Stability and Energetic Properties
Analysis :
- TCAD’s azo bridge contributes to exceptional thermal stability (decomposition >369°C) and a high enthalpy of formation (960 kJ/mol) due to electron delocalization .
- The tert-butyl group in the target compound may lower decomposition temperatures compared to TCAD, as bulky substituents can destabilize the molecular framework .
Biological Activity
1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is a synthetic compound with notable biological activities, particularly in the realm of anticancer research. Its structure includes an imidazole core, which is known for its diverse biological properties, and the presence of a tert-butylphenyl group enhances its lipophilicity and potential bioactivity.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 254.3 g/mol. The imidazole ring contributes to its pharmacological profile, while the tert-butylphenyl moiety aids in solubility and cellular uptake.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:
- Cell Line Studies : The compound has demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The IC50 values ranged from micromolar to sub-micromolar concentrations, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 8 |
| B16F10 | 12 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : Studies suggest that it disrupts the cell cycle, leading to increased apoptosis in treated cells.
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS has been linked to the induction of apoptosis in cancer cells.
Case Studies
- Study on A549 Cells : A study conducted by researchers at Bangalore University found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
- Combination Therapy : In another investigation, this compound was evaluated in combination with standard chemotherapeutic agents. Results showed enhanced efficacy compared to monotherapy, suggesting potential for use in combination therapy protocols.
Q & A
Q. Basic
- Melting Point Analysis : A key purity indicator; reported melting points range from 168–175°C .
- HPLC : Quantifies purity (>99% achievable) and detects trace impurities .
- Spectroscopy :
- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks .
How can reaction mechanisms for its synthesis be experimentally elucidated?
Q. Advanced
- Isotopic Labeling : Track nitrogen or carbon atoms in intermediates using ¹³C/¹⁵N-labeled reagents to confirm cyclization pathways .
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps (e.g., oxazolone ring-opening vs. condensation) .
- Computational Modeling : Density functional theory (DFT) calculates transition-state energies to validate proposed mechanisms (e.g., microwave-promoted condensation vs. thermal pathways) .
What crystallographic approaches determine its molecular packing and hydrogen-bonding interactions?
Q. Advanced
- Single-Crystal XRD : Resolves atomic coordinates and hydrogen-bond geometries (e.g., bond lengths: 2.207–2.745 Å; dihedral angles: ~1.6° between imidazole planes) .
- SHELX Refinement : Utilizes SHELXL for small-molecule refinement, leveraging high-resolution data to model anisotropic displacement parameters and validate hydrogen-bond motifs .
- Graph Set Analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs in cocrystals with methanol) using Etter’s formalism to predict supramolecular assembly .
How can coordination complexes be designed using this compound as a ligand?
Q. Advanced
- Metal Selection : Transition metals (e.g., Eu³⁺, Yb³⁺) form luminescent complexes via N-atom coordination, as seen in β-diketonate europium complexes .
- Spectroscopic Characterization :
What strategies optimize its biological activity, such as antimicrobial properties?
Q. Advanced
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 2-position to enhance activity, as shown in tetrazole and triazole derivatives .
- In Silico Screening : Molecular docking predicts binding affinity to microbial targets (e.g., DNA gyrase), guiding synthetic prioritization .
- In Vitro Assays : Broth microdilution tests (MIC values) validate activity against Gram-positive bacteria and fungi .
How can researchers resolve contradictions in reported synthetic yields across studies?
Q. Advanced
- Controlled Replication : Reproduce methods under identical conditions (e.g., solvent purity, microwave power) to isolate variables .
- DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) to identify critical factors affecting yield .
- Side-Product Analysis : LC-MS identifies byproducts (e.g., hydrolyzed intermediates) that reduce yields in traditional routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
